Elevated Lipophilicity (XLogP3 = 3.2) Relative to Tosyl and Alkylsulfonyl Analogs – A Computed Physicochemical Advantage
The target compound’s XLogP3 of 3.2, computed by PubChem, is 0.2 units higher than the tosyl analog (4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine, CAS 1171904-83-8, XLogP3 = 3.0) and 0.9 units higher than the butanesulfonyl analog (1-(butane-1-sulfonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine, CAS 1171373-92-4, XLogP3 = 2.3) [1][2]. All three analogs possess an identical TPSA of 99.8 Ų, meaning the lipophilicity difference translates directly into a higher predicted passive membrane permeability for the target compound without altering hydrogen-bonding capacity.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | Tosyl analog (CAS 1171904-83-8): XLogP3 = 3.0; Butanesulfonyl analog (CAS 1171373-92-4): XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = +0.2 vs tosyl analog; ΔXLogP3 = +0.9 vs butanesulfonyl analog |
| Conditions | XLogP3 computed by PubChem 3.0 algorithm; TPSA computed by Cactvs 3.4.8.24 |
Why This Matters
For medicinal chemistry teams optimizing lead compounds for cell permeability, a 0.2–0.9 log unit increase can meaningfully shift the compound into a more favorable range for oral bioavailability, as predicted by Lipinski’s rule-of-five and Veber’s rules, without altering the scaffold’s polar surface area.
- [1] PubChem CID 30864217, CID 5980053, and CID 6256418. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
- [2] Kuujia CAS 1105208-56-7, 1171904-83-8, and 1171373-92-4 product pages. https://www.kuujia.com/ (accessed 2026-04-29). View Source
